molecular formula C7H12S2 B13973795 Bicyclo[2.2.1]heptane-2,6-dithiol CAS No. 89892-76-2

Bicyclo[2.2.1]heptane-2,6-dithiol

Cat. No.: B13973795
CAS No.: 89892-76-2
M. Wt: 160.3 g/mol
InChI Key: FFQIEEZJIHXEIC-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2,6-dithiol is a bicyclic organic compound featuring a norbornane framework (bicyclo[2.2.1]heptane) with two thiol (-SH) groups at positions 2 and 5. The rigid bicyclic skeleton imparts unique steric and electronic properties, making it a scaffold of interest for developing bioactive molecules or functional materials. Thiol groups enhance reactivity, enabling applications in metal coordination, polymer chemistry, and redox-active systems .

Properties

CAS No.

89892-76-2

Molecular Formula

C7H12S2

Molecular Weight

160.3 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-2,6-dithiol

InChI

InChI=1S/C7H12S2/c8-6-2-4-1-5(6)7(9)3-4/h4-9H,1-3H2

InChI Key

FFQIEEZJIHXEIC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C(C2)S)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-norbornanedithiol typically involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile to form the norbornane skeleton. Subsequent functionalization introduces the thiol groups at the desired positions. One common method involves the use of thiolating agents such as hydrogen sulfide or thiourea under acidic or basic conditions to introduce the thiol groups .

Industrial Production Methods

Industrial production of 2,6-norbornanedithiol may involve large-scale Diels-Alder reactions followed by thiolation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Norbornanedithiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form norbornane derivatives with reduced sulfur functionalities.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Disulfides: Formed through oxidation of thiol groups.

    Sulfonic Acids: Formed through further oxidation.

    Substituted Norbornanes: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2,6-Norbornanedithiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and polymers.

    Biology: Employed in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent due to its reactive thiol groups.

    Industry: Utilized in the production of specialty chemicals, adhesives, and coatings

Mechanism of Action

The mechanism of action of 2,6-norbornanedithiol is primarily based on the reactivity of its thiol groups. These groups can form covalent bonds with various biomolecules, leading to changes in their structure and function. The thiol groups can also participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Bicyclo[2.2.1]heptane Derivatives

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
Bicyclo[2.2.1]heptane-2,6-dithiol Thiol (-SH) at C2 and C6 Potential for metal chelation, polymer crosslinking Inferred
Bicyclo[2.2.1]heptane-2,6-dione Ketone (-C=O) at C2 and C6 Resists enolization due to ring strain; used in strain studies
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboximide Oxa bridge, dicarboximide groups High cytotoxicity against HepG2 cancer cells
2,2,3-Trimethyl-bicyclo[2.2.1]heptane Methyl groups at C2, C2, and C3 Synthetic intermediate in chiral organoaluminum reagents
Bicyclo[2.2.1]hept-2-ene, heptachloro- Chlorinated alkene Environmental contaminant (CAS 28680-45-7)

Reactivity and Stability

  • In contrast, the dithiol derivative’s thiol groups may undergo oxidation to disulfides or participate in nucleophilic reactions, offering distinct reactivity pathways.
  • Lipophilicity and Bioactivity: Derivatives like N-substituted norcantharimides (e.g., 7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide) demonstrate that lipophilicity enhancements (e.g., farnesyloxy groups) correlate with improved anticancer activity and selectivity . The dithiol analog’s polarity may reduce cell permeability compared to lipophilic derivatives but could improve water solubility for targeted delivery systems.

Physical Properties

Table 2: Comparative Physical Data

Compound Name Melting Point (°C) Boiling Point (°C) Notes Reference
Bicyclo[2.2.1]heptane -95.1 Baseline for unsubstituted framework
Bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride 74–78 238–240 Colorless crystalline solid
2-Ethyl-5-methoxy-bicyclo[2.2.1]heptane Liquid (MW 154.25)
  • Thermal Stability : The anhydride derivative (C₉H₁₀O₃) shows moderate thermal stability (mp 74–78°C), while methyl-substituted analogs (e.g., 2,2,3-trimethyl) are synthesized as oils, indicating substituents significantly influence phase behavior .

Biological Activity

Bicyclo[2.2.1]heptane-2,6-dithiol is a unique bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and various applications in drug design and development.

This compound has the molecular formula C7H10S2 and features two thiol (-SH) groups attached to a bicyclic structure. The presence of these thiol groups contributes to its reactivity and biological interactions.

Biological Activity

1. Antioxidant Properties

Research indicates that bicyclic compounds, including bicyclo[2.2.1]heptane derivatives, exhibit significant antioxidant activity. For instance, studies have shown that these compounds can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress and related diseases .

2. Antidiabetic Effects

Bicyclo[2.2.1]heptane derivatives have been investigated for their potential antidiabetic effects. In particular, 5- and 6-methyl-2-aminobicyclo[2.2.1]heptane-2-carboxylic acids have been shown to stimulate insulin secretion in vitro, suggesting a role in glucose metabolism .

3. Receptor Interaction

The compound's interaction with various receptors has been a focus of recent studies. For example, modifications of the bicyclo[2.2.1]heptane scaffold have been linked to enhanced binding affinities to G-protein coupled receptors (GPCRs), which are critical targets in drug discovery .

The biological activity of this compound can be attributed to its structural features:

  • Thiols as Nucleophiles : The thiol groups can participate in nucleophilic attacks on electrophilic sites in biological molecules, potentially leading to the modulation of enzyme activities or receptor functions.
  • Stabilization of Protein Structures : Some studies suggest that bicyclic compounds can stabilize protein conformations through hydrophobic interactions or hydrogen bonding, impacting their biological functions .

Case Study 1: Antioxidant Profiling

A study utilized gas chromatography-mass spectrometry (GC-MS) to profile metabolites derived from bicyclo[2.2.1]heptane compounds, revealing their antioxidant capabilities through various assays including DPPH radical scavenging tests .

Case Study 2: Insulin Secretion Stimulation

In vitro experiments demonstrated that specific derivatives of bicyclo[2.2.1]heptane could enhance insulin secretion from pancreatic beta cells, indicating potential therapeutic applications for diabetes management .

Research Findings Summary Table

Study Focus Findings
Antioxidant ActivityEffective free radical scavenging
Antidiabetic EffectsStimulates insulin secretion
Receptor BindingEnhanced affinity for GPCRs
Protein StabilizationModulates protein conformation

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